Saponarin

Catalog No.
S542429
CAS No.
20310-89-8
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saponarin

CAS Number

20310-89-8

Product Name

Saponarin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1

InChI Key

HGUVPEBGCAVWID-KETMJRJWSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=C1C(O)=C([C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O4)C(O[C@H]5[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O5)=C3

Solubility

Soluble in DMSO

Synonyms

SAPONARIN;PetrocoMoside;SALVINORIN B(P);SAPONARIN hplc;SAPONARIN WITH HPLC;ISOVITEXIN-7-O-GLUCOSIDE;SAPONARETIN-7-O-GLUCOSIDE;Isovitexin 7-O-glucopyranoside;7-O-(beta-D-glucosyl)isovitexin;ISOVITEXIN-7-O-BETA-D-GLUCOPYRANOSIDE

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Description

The exact mass of the compound Saponarin is 594.1585 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saponarin, also known as 4',5,7-Trihydroxyflavone 6-C-glucoside 7-O-glucoside, is a naturally occurring flavonoid found in various plants, including buckwheat, ayapana, artichoke, and willow []. Scientific research explores saponarin's potential health benefits due to its biological properties. Here's a breakdown of its key research applications:

Antioxidant Activity

Saponarin exhibits strong antioxidant properties. It can scavenge free radicals, which are unstable molecules that damage cells and contribute to various chronic diseases []. Studies suggest that saponarin may help protect against oxidative stress, a condition linked to aging and diseases like cancer and neurodegenerative disorders [, ].

Anti-inflammatory Effects

Research indicates that saponarin may possess anti-inflammatory properties. It may help reduce inflammation by inhibiting the activity of enzymes and signaling pathways involved in the inflammatory response []. This makes saponarin a potential candidate for studying treatments for inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [].

Potential for Cancer Prevention

Some scientific studies suggest that saponarin may have anti-cancer properties. It may inhibit the growth and proliferation of cancer cells by various mechanisms, including inducing cell death (apoptosis) and suppressing angiogenesis (the formation of new blood vessels that tumors need to grow) [, ]. However, further research is needed to determine the effectiveness of saponarin in cancer treatment.

Other Research Areas

Saponarin is also being investigated for its potential roles in:

  • Lowering cholesterol: Studies suggest that saponarin may help reduce blood cholesterol levels [].
  • Protecting the liver: Research indicates that saponarin may have hepatoprotective effects, potentially protecting the liver from damage [].
  • Improving cognitive function: Some studies suggest that saponarin may improve memory and learning [].

Saponarin is a di-glycosyl flavone primarily found in barley (Hordeum vulgare L.), characterized by its chemical structure, which includes the formula C27H30O15. It is also known as 7-O-(beta-D-glucosyl)isovitexin, indicating that it is a C-glycosyl compound where the hydroxyl group at position 7 of isovitexin is substituted with a beta-D-glucosyl moiety. This compound is notable for its role in plant defense mechanisms and various therapeutic applications due to its diverse biological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects .

Typical of flavonoids, including glycosylation and hydrolysis. The presence of glycosidic bonds allows for potential enzymatic cleavage by glycosidases, leading to the release of aglycone forms such as isovitexin. Additionally, saponarin's antioxidant properties enable it to react with free radicals, mitigating oxidative stress. This reaction pathway highlights its potential in therapeutic applications aimed at combating oxidative damage in biological systems .

Saponarin exhibits a range of biological activities:

  • Anti-inflammatory Effects: Studies have demonstrated that saponarin can inhibit inflammatory responses in various cell types, including RBL-2H3 and HaCaT cells. It promotes the expression of factors that enhance skin barrier function, which is crucial for maintaining skin health under inflammatory conditions .
  • Antioxidant Activity: Saponarin has shown effectiveness in preventing lipid peroxidation induced by ultraviolet radiation and Fenton's reagent, thereby protecting cellular structures from oxidative damage .
  • Hypoglycemic Effects: Research indicates that saponarin acts as a competitive inhibitor of enzymes like α-glucosidase and sucrase, which are involved in carbohydrate digestion. This property suggests its potential use in managing blood sugar levels .

Saponarin can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting saponarin from barley plants, particularly from their young green leaves where it accumulates in higher concentrations.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where isovitexin is reacted with glucose donors under specific conditions to yield saponarin. The precise conditions and reagents can vary depending on the desired yield and purity .

The applications of saponarin span several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, saponarin is being explored for therapeutic uses in treating skin conditions and metabolic disorders like diabetes.
  • Food Industry: Its antioxidant properties make saponarin a candidate for use as a natural preservative or functional ingredient in food products.
  • Cosmetics: Given its skin-protective effects, saponarin can be incorporated into skincare formulations aimed at enhancing skin health and resilience against environmental stressors .

Interaction studies involving saponarin have focused on its synergistic effects with other compounds:

  • With Other Flavonoids: Research has indicated that saponarin may enhance the bioavailability and efficacy of other flavonoids when used in combination, potentially leading to improved health benefits.
  • With Enzymes: Studies have shown that saponarin interacts with digestive enzymes, which can influence carbohydrate metabolism and glucose absorption rates .

Several compounds share structural similarities with saponarin. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Biological ActivityUnique Features
IsovitexinC-glycosyl flavoneAntioxidantPrecursor to saponarin
QuercetinFlavonoidAnti-inflammatory, antioxidantMore widely studied; less glycosylated
RutinFlavonoid glycosideAntioxidant, anti-allergicContains a rutinose sugar unit
ApigeninFlavonoidAnti-inflammatory, anticancerNo glycosylation; more potent against cancer cells

Saponarin stands out due to its unique di-glycosyl structure that enhances its solubility and bioactivity compared to other flavonoids. Its specific interactions with enzymes also differentiate it from similar compounds like quercetin and rutin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

228°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3081Z76OX9

Other CAS

20310-89-8

Wikipedia

Saponarin

Dates

Modify: 2023-08-15
1: Seo WD, Lee JH, Jia Y, Wu C, Lee SJ. Saponarin activates AMPK in a calcium-dependent manner and suppresses gluconeogenesis and increases glucose uptake via phosphorylation of CRTC2 and HDAC5. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5237-42. doi: 10.1016/j.bmcl.2015.09.057. Epub 2015 Sep 26. PubMed PMID: 26471090.
2: Simeonova R, Kondeva-Burdina M, Vitcheva V, Krasteva I, Manov V, Mitcheva M. Protective effects of the apigenin-O/C-diglucoside saponarin from Gypsophila trichotoma on carbone tetrachloride-induced hepatotoxicity in vitro/in vivo in rats. Phytomedicine. 2014 Jan 15;21(2):148-54. doi: 10.1016/j.phymed.2013.07.014. Epub 2013 Sep 4. PubMed PMID: 24011529.
3: Misawa K, Takahashi Y, Sato S. First synthesis of saponarin, 6-C- and 7-O-di-β-D-glucosylapigenin. Chem Pharm Bull (Tokyo). 2013;61(7):776-80. PubMed PMID: 23812402.
4: Seo KH, Park MJ, Ra JE, Han SI, Nam MH, Kim JH, Lee JH, Seo WD. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells. Food Funct. 2014 Nov;5(11):3005-13. doi: 10.1039/c4fo00612g. PubMed PMID: 25238253.
5: Simeonova R, Vitcheva V, Kondeva-Burdina M, Krasteva I, Manov V, Mitcheva M. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats. Biomed Res Int. 2013;2013:757126. doi: 10.1155/2013/757126. Epub 2013 Jun 26. PubMed PMID: 23878818; PubMed Central PMCID: PMC3708395.
6: Simeonova R, Vitcheva V, Krasteva I, Zdraveva P, Konstantinov S, Ionkova I. Antidiabetic and antioxidant effects of saponarin from Gypsophila trichotoma on streptozotocin-induced diabetic normotensive and hypertensive rats. Phytomedicine. 2016 May 15;23(5):483-90. doi: 10.1016/j.phymed.2016.02.024. Epub 2016 Mar 8. PubMed PMID: 27064007.
7: Vitcheva V, Simeonova R, Krasteva I, Yotova M, Nikolov S, Mitcheva M. Hepatoprotective effects of saponarin, isolated from Gypsophila trichotoma Wend. on cocaine-induced oxidative stress in rats. Redox Rep. 2011;16(2):56-61. doi: 10.1179/174329211X12989133691530. PubMed PMID: 21722413.
8: Kamiyama M, Shibamoto T. Flavonoids with potent antioxidant activity found in young green barley leaves. J Agric Food Chem. 2012 Jun 27;60(25):6260-7. doi: 10.1021/jf301700j. Epub 2012 Jun 18. Review. PubMed PMID: 22681491.
9: Sengupta S, Mukherjee A, Goswami R, Basu S. Hypoglycemic activity of the antioxidant saponarin, characterized as alpha-glucosidase inhibitor present in Tinospora cordifolia. J Enzyme Inhib Med Chem. 2009 Jun;24(3):684-90. doi: 10.1080/14756360802333075. PubMed PMID: 18951283.
10: SEIKEL MK, GEISSMAN TA. The flavonoid constituents of barley (Horedum vulgare). I. Saponarin. Arch Biochem Biophys. 1957 Sep;71(1):17-30. PubMed PMID: 13459424.
11: Chen T, Li HM, Zou DL, Du YZ, Shen YH, Li Y. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography. J Sep Sci. 2014 Dec;37(24):3760-6. doi: 10.1002/jssc.201400798. Epub 2014 Nov 4. PubMed PMID: 25283274.
12: Marinova K, Kleinschmidt K, Weissenböck G, Klein M. Flavonoid biosynthesis in barley primary leaves requires the presence of the vacuole and controls the activity of vacuolar flavonoid transport. Plant Physiol. 2007 May;144(1):432-44. Epub 2007 Mar 16. PubMed PMID: 17369433; PubMed Central PMCID: PMC1913782.
13: Zuo YM, Liu DH, Zhang ZL, Cai MT. [Study on chemical components of Tripterospermum chinense]. Zhong Yao Cai. 2014 Nov;37(11):2002-4. Chinese. PubMed PMID: 26027120.
14: Shibamoto T. A novel gas chromatographic method for determination of malondialdehyde from oxidized DNA. Methods Mol Biol. 2015;1208:49-62. doi: 10.1007/978-1-4939-1441-8_4. PubMed PMID: 25323498.
15: Lee YH, Kim JH, Kim SH, Oh JY, Seo WD, Kim KM, Jung JC, Jung YS. Barley Sprouts Extract Attenuates Alcoholic Fatty Liver Injury in Mice by Reducing Inflammatory Response. Nutrients. 2016 Jul 21;8(7). pii: E440. doi: 10.3390/nu8070440. PubMed PMID: 27455313; PubMed Central PMCID: PMC4963916.
16: Park MJ, Ra JE, Seo KH, Jang KC, Han SI, Lee JH, Kang YH, Nam MH, Seo WD. Identification and evaluation of flavone-glucosides isolated from barley sprouts and their inhibitory activity against bacterial neuraminidase. Nat Prod Commun. 2014 Oct;9(10):1469-72. PubMed PMID: 25522538.
17: Chomicki G, Bidel LP, Ming F, Coiro M, Zhang X, Wang Y, Baissac Y, Jay-Allemand C, Renner SS. The velamen protects photosynthetic orchid roots against UV-B damage, and a large dated phylogeny implies multiple gains and losses of this function during the Cenozoic. New Phytol. 2015 Feb;205(3):1330-41. doi: 10.1111/nph.13106. Epub 2014 Oct 23. PubMed PMID: 25345817.
18: Frangne N, Eggmann T, Koblischke C, Weissenböck G, Martinoia E, Klein M. Flavone glucoside uptake into barley mesophyll and Arabidopsis cell culture vacuoles. Energization occurs by H(+)-antiport and ATP-binding cassette-type mechanisms. Plant Physiol. 2002 Feb;128(2):726-33. PubMed PMID: 11842175; PubMed Central PMCID: PMC148933.
19: Obmann A, Purevsuren S, Zehl M, Kletter C, Reznicek G, Narantuya S, Glasl S. HPLC determination of flavonoid glycosides in Mongolian Dianthus versicolor Fisch. (Caryophyllaceae) compared with quantification by UV spectrophotometry. Phytochem Anal. 2012 May-Jun;23(3):254-9. doi: 10.1002/pca.1351. Epub 2011 Sep 7. PubMed PMID: 21898629.
20: Ishihara A, Ogura Y, Tebayashi S, Iwamura H. Jasmonate-induced changes in flavonoid metabolism in barley (Hordeum vulgare) leaves. Biosci Biotechnol Biochem. 2002 Oct;66(10):2176-82. PubMed PMID: 12450129.

Explore Compound Types